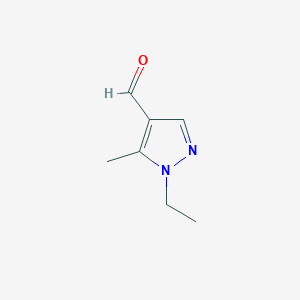

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-6(2)7(5-10)4-8-9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTRLDWWMDFELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341455 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933778-29-1 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933778-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and widely adopted method for the . This valuable heterocyclic building block is a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document delves into the strategic two-step synthetic pathway, beginning with the formation of the pyrazole core via condensation, followed by regioselective formylation using the Vilsmeier-Haack reaction. We will explore the underlying reaction mechanisms, provide detailed, validated experimental protocols, and discuss critical parameters for successful execution and scale-up. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Overview

This compound is a versatile organic intermediate whose structural motif is of significant interest in medicinal chemistry. The pyrazole core is a well-established pharmacophore present in numerous approved drugs, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][3] The aldehyde functional group at the C4 position serves as a crucial synthetic handle, allowing for a multitude of subsequent chemical transformations to build molecular complexity and generate libraries of novel compounds for high-throughput screening.

The synthesis of this target molecule is most effectively achieved through a two-stage process that is both logical and high-yielding.

-

Stage 1: Knorr Pyrazole Synthesis. The foundational pyrazole ring system, 1-Ethyl-5-methyl-1H-pyrazole, is constructed. This is typically achieved by the condensation reaction between an ethylhydrazine salt and a 1,3-dicarbonyl compound, specifically 2,4-pentanedione.[3]

-

Stage 2: Vilsmeier-Haack Formylation. The aldehyde group is introduced at the electron-rich C4 position of the pyrazole ring. This is accomplished through an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6]

This strategic approach is favored for its reliability, regioselectivity, and the ready availability of the starting materials.

Mechanistic Deep Dive: The Vilsmeier-Haack Reaction

Understanding the mechanism of the Vilsmeier-Haack reaction is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds in two main phases.[7][8]

Phase 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF), a substituted amide, acts as the nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5] This reagent is the active formylating agent.

Phase 2: Electrophilic Aromatic Substitution The pyrazole ring, being an electron-rich heterocycle, attacks the electrophilic carbon of the Vilsmeier reagent. The C4 position is the most sterically accessible and electronically favorable site for this attack. The resulting intermediate subsequently eliminates HCl and is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, this compound.[8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic intermediate in modern synthetic chemistry. Its value is particularly noted in the fields of pharmaceutical and agrochemical development. This document elucidates the compound's fundamental properties, outlines a detailed, field-proven synthetic protocol via the Vilsmeier-Haack reaction, and discusses its significant applications. The content herein is structured to deliver not only procedural steps but also the underlying chemical principles and strategic considerations necessary for successful synthesis and application. By grounding protocols in mechanistic understanding, this guide aims to empower researchers to optimize existing methods and innovate further.

Introduction and Core Compound Identification

This compound is a substituted pyrazole aldehyde that serves as a versatile scaffold in organic synthesis. The pyrazole ring is a well-established pharmacophore, forming the core of numerous bioactive compounds with activities ranging from anti-inflammatory to anti-cancer.[1][2][3] The strategic placement of the ethyl, methyl, and formyl groups on this particular molecule offers multiple points for diversification, making it an invaluable building block for creating libraries of novel chemical entities for drug discovery and agrochemical research.[1][4]

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 933778-29-1 | [1][4][] |

| Molecular Formula | C₇H₁₀N₂O | [1][] |

| Molecular Weight | 138.17 g/mol | [1][] |

| IUPAC Name | 1-ethyl-5-methylpyrazole-4-carbaldehyde | [4][] |

| SMILES | CCN1C(=C(C=N1)C=O)C | [4][] |

| InChI Key | BVTRLDWWMDFELV-UHFFFAOYSA-N | [4][] |

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe handling in a laboratory setting.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Yellow liquid | [1] |

| Purity | ≥95-98% (GC) | [1][] |

| Boiling Point | 242.2 °C at 760 mmHg | [] |

| Density | 1.08 g/cm³ | [] |

| Solubility | Favorable solubility in various organic solvents. | [1] |

| Storage | Store at 0-8°C. | [1] |

Safety and Handling: While specific GHS classification for this exact compound is not universally published, the precursors and reaction class necessitate stringent safety protocols. The Vilsmeier-Haack reaction involves hazardous reagents like phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.[6] The reaction should always be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

Synthesis Protocol: The Vilsmeier-Haack Reaction

The most direct and widely employed method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][7][8] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring using the "Vilsmeier reagent," an electrophilic chloroiminium salt.[6]

Rationale and Mechanistic Insight

The Vilsmeier-Haack reaction is chosen for its high regioselectivity, typically favoring formylation at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position. The mechanism proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium ion. This step is highly exothermic and moisture-sensitive.[6]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of the substrate (1-Ethyl-5-methyl-1H-pyrazole) attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the final aldehyde product.

Caption: Vilsmeier-Haack reaction pathway overview.

Detailed Experimental Protocol

This protocol is a robust, validated procedure. However, optimization for scale may be required.

Materials:

-

1-Ethyl-5-methyl-1H-pyrazole (1.0 equivalent)

-

N,N-Dimethylformamide (DMF), anhydrous (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents)

-

Dichloromethane (DCM), anhydrous (optional solvent)

-

Ice

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Preparation (In Situ):

-

In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer, add anhydrous DMF (approx. 3-5 mL per gram of substrate).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add POCl₃ (1.1 eq.) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[6]

-

Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve the 1-Ethyl-5-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

-

Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6] The reaction is typically complete within 2-6 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture back to room temperature.

-

Very carefully and slowly pour the reaction mixture onto crushed ice. This quenching step is highly exothermic and must be done with caution in a fume hood.[6]

-

Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous MgSO₄ or Na₂SO₄.[6]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude yellow liquid can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Caption: Step-by-step workflow for the synthesis protocol.

Applications in Research and Development

The title compound is not an end-product but a critical intermediate. Its utility stems from the reactive aldehyde group, which is a gateway to a multitude of chemical transformations.

-

Pharmaceutical Development: It is a key building block for synthesizing pyrazole derivatives with potential biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, and this intermediate allows for the exploration of new chemical space around this core.[2][9]

-

Agrochemical Synthesis: The compound is used in the development of novel pesticides and herbicides, where the pyrazole core contributes to the efficacy of the final active ingredient.[1][4]

-

Material Science: It can be used in the synthesis of novel polymers and coatings where the heterocyclic nature of the molecule can impart specific desirable properties.[4]

-

Analytical and Biochemical Research: The compound can be used to develop analytical standards or as a precursor to synthesize probes for studying enzyme interactions and metabolic pathways.[1][4]

Conclusion

This compound (CAS: 933778-29-1) is a high-value synthetic intermediate with a well-defined pathway for its production. The Vilsmeier-Haack reaction provides a reliable and scalable method for its synthesis. The expertise-driven insights into the protocol, from managing exothermic events to optimizing purification, are critical for achieving high yields and purity. The compound's versatile reactivity profile ensures its continued importance as a foundational element in the discovery and development of new molecules in the pharmaceutical, agrochemical, and material science sectors.

References

- This compound - Chem-Impex. URL: https://www.chemimpex.com/product/1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde

- This compound | 933778-29-1 - J&K Scientific. URL: https://www.jk-sci.com/1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde-933778-29-1_1170752.html

- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. URL: https://www.benchchem.com/technical-support-center/optimization-of-vilsmeier-haack-reaction-conditions-for-pyrazoles

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10477810/

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. URL: https://www.semanticscholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Kobelevskaya/f51048b0660a5e840d5b4109b8374d9e794939b7

- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. URL: https://bibliomed.org/mnsfulltext/145/145-1418295696.pdf?1670932594

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. URL: https://www.mdpi.com/2624-8549/4/1/12

- Knorr Pyrazole Synthesis of Ethyl 5-methyl-1H - Benchchem. URL: https://www.benchchem.com/application-notes-and-protocols/knorr-pyrazole-synthesis-of-ethyl-5-methyl-1h

- CAS 933778-29-1 this compound - BOC Sciences. URL: https://www.bocsci.com/product/1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde-cas-933778-29-1-403816.html

- Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11602377/

- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. URL: https://www.ijpbs.net/cms/php/upload/2026_pdf.pdf

- Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. URL: https://www.prepchem.com/synthesis-of-5-amino-1-methyl-1h-pyrazole-4-carboxylic-acid-ethyl-ester

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents. URL: https://patents.google.

- Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates | Request PDF - ResearchGate. URL: https://www.researchgate.

- 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2758900

- 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde - Smolecule. URL: https://www.smolecule.com/cas-1429418-45-0.html

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. URL: https://www.mdpi.com/1420-3049/25/18/4277

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. URL: https://www.semanticscholar.org/paper/Pyrazole-3(4)-carbaldehyde%3A-synthesis%2C-reactions-El-Shehry-Abou-El-Regal/43085e509c31495c0d5102555c4d37255850901e

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. URL: https://www.benchchem.com/application-notes-and-protocols/1-ethyl-4-iodo-5-methyl-1h-pyrazole-in-pharmaceutical-development

- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde 423768-44-9 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700877

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyrazole derivative that has emerged as a significant intermediate in the realms of pharmaceutical and agrochemical synthesis.[1][2] The pyrazole nucleus itself is a well-established pharmacophore, forming the core of numerous biologically active compounds known for anti-inflammatory, analgesic, and anti-cancer properties.[1][3][4] The specific arrangement of the ethyl group at the N1 position, a methyl group at C5, and a reactive carbaldehyde (formyl) group at the C4 position provides a unique structural scaffold for chemical diversification. This guide offers a comprehensive overview of its physicochemical properties, reactivity, synthesis, and applications, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Characteristics

The compound is typically a yellow liquid under standard conditions.[1] Its structural and physical properties are critical for its handling, reaction optimization, and integration into synthetic workflows. Favorable solubility in various organic solvent systems enhances its utility in a wide range of reaction conditions.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O | [1][] |

| Molecular Weight | 138.17 g/mol | [1][] |

| IUPAC Name | 1-ethyl-5-methylpyrazole-4-carbaldehyde | [2][] |

| CAS Number | 933778-29-1 | [1][2] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 242.2 °C at 760 mmHg | [] |

| Density | 1.08 g/cm³ | [] |

| SMILES | CCN1C(=C(C=N1)C=O)C | [2][] |

| InChI Key | BVTRLDWWMDFELV-UHFFFAOYSA-N | [2][] |

Spectroscopic Profile: Elucidating the Structure

Structural confirmation of this compound relies on standard spectroscopic techniques. While a dedicated public spectrum for this exact compound is not available, its ¹H NMR and ¹³C NMR spectra can be reliably predicted based on data from closely related pyrazole aldehydes.[6][7][8]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. The aldehyde proton (-CHO) would appear as a distinct singlet in the downfield region, typically around δ 9.7-10.0 ppm.[8] The N-ethyl group will present as a quartet for the methylene protons (-CH₂-) around δ 3.9-4.2 ppm coupled to a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm.[6][8] The C5-methyl group protons will appear as a singlet around δ 2.5 ppm, and the lone proton on the pyrazole ring at the C3 position will also be a singlet.[6][9]

-

¹³C NMR Spectroscopy : The carbon spectrum would be distinguished by the aldehyde carbonyl carbon signal significantly downfield (δ > 180 ppm). Other signals would correspond to the carbons of the pyrazole ring and the ethyl and methyl substituents.

Chemical Synthesis and Reactivity

Synthesis via Vilsmeier-Haack Reaction

A primary and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12] This reaction involves the formylation of an electron-rich heterocycle, in this case, a 1-ethyl-5-methyl-1H-pyrazole precursor, using the Vilsmeier reagent (a chloroiminium salt) generated in-situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[10][11]

The general mechanism involves the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent. The pyrazole ring then acts as a nucleophile, attacking the reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[12]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | 1429418-45-0 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Buy 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde (EVT-12405427) [evitachem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectral Data of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] Derivatives of this five-membered aromatic heterocycle are integral to a wide array of approved therapeutics, demonstrating efficacy as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[4][5] The metabolic stability of the pyrazole ring further enhances its appeal in the design of novel drug candidates.[3] 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a key synthetic intermediate, providing a versatile platform for the elaboration of more complex, biologically active molecules.[6] Its structure, featuring an aldehyde functional group, is a reactive handle for a variety of chemical transformations, making it a valuable building block in the synthesis of diverse compound libraries for high-throughput screening.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount to interpreting its spectral data. The key structural features of this compound are illustrated below.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. The predicted chemical shifts (δ) for this compound are presented in the table below. These predictions are based on the analysis of similar pyrazole-4-carbaldehyde derivatives.[7]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic pyrazole ring. |

| ~7.9 | Singlet | 1H | Pyrazole H3 proton | This proton is on an electron-deficient carbon adjacent to two nitrogen atoms, resulting in a downfield shift. |

| ~4.2 | Quartet | 2H | Methylene protons (-CH₂-) of ethyl group | These protons are adjacent to a nitrogen atom and a methyl group, appearing as a quartet due to coupling with the three methyl protons. |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) at C5 | The methyl group at the C5 position is a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the adjacent ethyl group and the pyrazole ring. |

| ~1.4 | Triplet | 3H | Methyl protons (-CH₃) of ethyl group | These protons are coupled to the two methylene protons, resulting in a triplet. |

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are detailed below.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185.0 | Carbonyl carbon (C=O) of the aldehyde | The carbonyl carbon is significantly deshielded and appears far downfield. |

| ~140.0 | Pyrazole C5 carbon | This carbon is substituted with a methyl group and is adjacent to a nitrogen atom. |

| ~138.0 | Pyrazole C3 carbon | This carbon is attached to a proton and is situated between two nitrogen atoms. |

| ~120.0 | Pyrazole C4 carbon | The carbon bearing the aldehyde group. |

| ~45.0 | Methylene carbon (-CH₂-) of the ethyl group | The carbon of the ethyl group directly attached to the nitrogen atom. |

| ~15.0 | Methyl carbon (-CH₃) of the ethyl group | The terminal methyl carbon of the ethyl substituent. |

| ~12.0 | Methyl carbon (-CH₃) at C5 | The carbon of the methyl group attached to the pyrazole ring. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are summarized in the following table.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium | C-H stretch (alkyl) |

| 2850-2750 | Weak | C-H stretch (aldehyde) |

| 1700-1680 | Strong | C=O stretch (aldehyde) |

| 1600-1475 | Medium | C=N stretch (in pyrazole ring) |

The strong absorption in the 1700-1680 cm⁻¹ region is a key diagnostic peak for the presence of the aldehyde carbonyl group.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₀N₂O), the expected molecular ion peak and potential fragmentation patterns are outlined below.

Molecular Ion Peak:

-

[M]⁺: m/z ≈ 138.08

Predicted Fragmentation Pathway:

Figure 2: Predicted mass spectrometry fragmentation of this compound.

The fragmentation will likely involve the loss of a hydrogen radical, the stable carbon monoxide molecule from the aldehyde, or the ethyl group.

Experimental Protocols

The following are standardized protocols for the acquisition of the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a standard 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.[7]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

-

Typical parameters include a 45-90° pulse angle and longer acquisition and relaxation times.[7]

-

-

Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

-

Thin Film Method (if liquid): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.[7]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge (m/z) ratios of the generated ions.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.[7]

Conclusion

This compound is a valuable building block in the synthesis of novel therapeutic agents. This guide provides a detailed, albeit predictive, overview of its key spectral characteristics. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize this compound, facilitating its effective use in drug discovery and development pipelines. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring consistency and reliability in experimental workflows.

References

- Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery.

- MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.

- National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- The Royal Society of Chemistry. Supporting Information.

- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation | Pharmaceuticals | MDPI [mdpi.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Elucidating Structure Through Magnetic Resonance

An In-Depth Technical Guide to the ¹H NMR of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

In the landscape of modern drug development and materials science, the precise characterization of novel heterocyclic compounds is paramount. This compound is a versatile intermediate, serving as a foundational building block for a range of pharmaceutical and agrochemical agents.[1] Its biological significance stems from the pyrazole core, a privileged scaffold in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of such organic molecules.[2]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will first build a theoretical prediction of the spectrum from first principles, grounded in the established literature of pyrazole chemistry. This is followed by a detailed, field-proven protocol for experimental data acquisition, ensuring spectral integrity and reproducibility. This document is intended for researchers and professionals who require not just the data, but a deep, mechanistic understanding of the spectral features of this important synthetic intermediate.

Part 1: Theoretical Spectrum Analysis and Prediction

The structure of this compound presents five distinct proton environments. The N1-ethyl substitution prevents the tautomerism often seen in N-unsubstituted pyrazoles, which simplifies the spectrum by locking the positions of the substituents.[3][4] Our analysis will proceed by dissecting the molecule into its constituent functional groups and predicting their spectral signatures based on established principles of chemical shift, spin-spin coupling, and integration.[5]

Molecular Structure and Proton Environments

To systematically analyze the spectrum, we first identify and label the unique proton sets in the molecule.

Figure 2: Standard workflow for acquiring and analyzing a ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single residual solvent peak (~7.26 ppm) that rarely interferes with signals of interest.

-

Add a small amount of tetramethylsilane (TMS) to the solvent before addition, or use a solvent containing 0.03% TMS as an internal standard. TMS provides the reference signal at 0.00 ppm.

-

Ensure the sample is fully dissolved. Vortexing or gentle sonication may be applied if necessary.

-

-

NMR Tube Loading:

-

Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

The sample height in the tube should be approximately 4-5 cm, ensuring it is centered within the NMR probe's detection coils.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Load a standard set of acquisition parameters for a ¹H experiment on your instrument (e.g., a 400 MHz or 500 MHz spectrometer).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is critical as it corrects for any magnetic field drift during the experiment.

-

Expertise Insight: The quality of the lock signal directly impacts the resolution of the final spectrum. A stable, high-level lock is essential.

-

-

Shimming:

-

Perform an automated or manual shimming procedure. This process adjusts the homogeneity of the magnetic field across the sample volume.

-

Trustworthiness Check: Proper shimming is the single most important factor for achieving sharp, symmetrical peaks and high resolution. Poor shimming results in broad, distorted lineshapes, which can obscure coupling patterns.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

-

Set the transmitter offset to be in the center of the spectrum (e.g., ~5.5 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay (d1) to at least 1-2 seconds. For quantitative integration, a longer delay of 5 times the longest T₁ relaxation time is required, but for routine structural confirmation, 1 second is often sufficient.

-

Acquire a suitable number of scans (e.g., 8 or 16). The signal-to-noise ratio improves with the square root of the number of scans.

-

Initiate the acquisition.

-

-

Data Processing and Analysis:

-

Once the acquisition is complete, apply a Fourier transform to the free induction decay (FID) to generate the spectrum.

-

Apply a phase correction to ensure all peaks are upright and have a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts, integration values, and splitting patterns to assign each signal to its corresponding protons in the molecular structure, comparing the results to the theoretical predictions.

-

Conclusion

This guide has detailed the theoretical prediction and practical acquisition of the ¹H NMR spectrum for this compound. The predicted spectrum reveals five distinct signals, each with a characteristic chemical shift and multiplicity that directly reflects the unique electronic environment of the protons. The aldehyde proton at ~9.9 ppm and the pyrazole ring proton at ~8.0 ppm are the most diagnostic downfield signals, while the N-ethyl and C-methyl groups provide clear signatures in the upfield region. By following the robust experimental protocol outlined, researchers can confidently acquire high-quality data to verify the structure and purity of this valuable synthetic intermediate, facilitating its application in pharmaceutical and materials science research.

References

- Organic Chemistry Help eMmediately. Spectroscopy, part 4 (1H NMR, 23 min).

- Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.

- ACD/Labs. NMR Databases | 1H, 13C, 15N, 19F, 31P.

- Wiley Science Solutions. KnowItAll NMR Spectral Library Collection.

- nmrshiftdb2. open nmr database on the web.

- National Institute of Standards and Technology (NIST). The NMR Spectral Measurement Database: A System for Organizing and Accessing NMR Spectra of Therapeutic Proteins.

- Scribd. 1H-NMR Organic Structure Guide.

- CAS.org. NMR Database for Faster Structural Data.

- ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....

- Royal Society of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.

- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.

- PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde.

- Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase.

- Master Organic Chemistry. 1H NMR: How Many Signals?.

- PubChem. This compound.

- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.

- Maricopa Open Digital Press. 36. ¹H NMR Spectra and Interpretation (Part II).

- JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

- OpenOChem Learn. Interpreting.

- Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation.

- Chemistry Steps. NMR spectroscopy - An Easy Introduction.

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. It is designed for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and verification of complex heterocyclic molecules.

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] While ¹H NMR provides information about the proton framework, ¹³C NMR spectroscopy directly probes the carbon backbone, offering critical insights into the number and electronic environment of each carbon atom within a molecule.[2] For heterocyclic compounds such as pyrazoles—a core motif in many pharmaceuticals and agrochemicals—¹³C NMR is vital for unambiguously confirming substitution patterns, isomerism, and overall molecular architecture.[3]

This guide focuses on this compound, a substituted pyrazole featuring an N-ethyl group, a C5-methyl group, and a C4-carbaldehyde substituent.[4] Each of these groups exerts distinct electronic effects, which are directly observable in the ¹³C NMR spectrum, making it an excellent case study for in-depth spectral analysis.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is fundamental for spectral assignment. The structure of this compound with the IUPAC-recommended numbering for the pyrazole ring and substituents is presented below. This numbering will be used throughout the guide.

Caption: Molecular structure and atom numbering scheme.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a reliable ¹³C NMR spectrum requires careful attention to experimental parameters. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate signal averaging and specific pulse sequences to achieve an adequate signal-to-noise ratio.[2]

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Dissolve 15-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum, which is used for the field-frequency lock. The lock signal maintains the stability of the magnetic field during the long acquisition times required for ¹³C NMR. The choice of solvent can slightly alter chemical shifts; consistency is key for comparative studies.

-

-

Spectrometer Setup:

-

Action: Insert the sample into the NMR magnet. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

-

Causality: Locking ensures the magnetic field strength does not drift.[5] Shimming corrects for magnetic field inhomogeneities across the sample volume, resulting in sharp, symmetrical peaks and improved resolution.

-

-

Acquisition Parameter Selection (Proton-Decoupled Experiment):

-

Action: Set up a standard proton-decoupled ¹³C experiment (zgpg or similar pulse program).

-

Spectral Width (SW): Set to a range of 0 to 220 ppm to ensure all expected carbon signals, including the downfield aldehyde carbon, are captured.

-

Number of Scans (NS): Set between 512 to 2048 scans, depending on sample concentration.

-

Relaxation Delay (D1): Use a delay of 2 seconds. For fully quantitative results, this delay should be increased to at least 5 times the longest T₁ relaxation time of the quaternary carbons.[6][7] However, a 2-second delay provides a good balance between signal intensity and experiment time for routine structural confirmation.

-

-

Causality: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[7] This also provides a Nuclear Overhauser Effect (nOe) enhancement for protonated carbons, boosting their signal intensity.[5] A sufficient number of scans is essential to average out noise and detect the weak ¹³C signals.

-

-

Data Processing:

-

Action: Apply an exponential multiplication (line broadening factor of ~1 Hz) to the Free Induction Decay (FID), followed by Fourier Transformation (FT), phase correction, and baseline correction.

-

Causality: Exponential multiplication improves the signal-to-noise ratio at the cost of a slight loss in resolution. Fourier transformation converts the time-domain signal (FID) into the frequency-domain spectrum. Phasing and baseline correction are crucial for accurate peak integration and chemical shift determination.

-

Caption: Workflow for ¹³C NMR data acquisition and processing.

Spectral Interpretation and Predicted Chemical Shifts

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause shielding and an upfield shift.[8]

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound, based on established substituent effects and data from analogous pyrazole structures.[9][10][11]

| Carbon Atom # | Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 | -C HO | 185 - 195 | The aldehyde carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom and resonance.[8] |

| C5 | Pyrazole Ring | 148 - 155 | Quaternary carbon attached to two nitrogen atoms (in the tautomeric form sense) and a methyl group. Deshielded by the electronegative N1 and the C4-substituent. |

| C3 | Pyrazole Ring | 138 - 145 | Methine carbon (CH) adjacent to N2. Its chemical shift is characteristic of sp² carbons in five-membered aromatic heterocycles.[9] |

| C4 | Pyrazole Ring | 115 - 125 | Quaternary carbon bearing the electron-withdrawing carbaldehyde group. The substituent effect significantly influences its position relative to an unsubstituted pyrazole. |

| C8 | -C H₂CH₃ | 42 - 48 | Methylene carbon directly attached to the electronegative N1 atom, causing a significant downfield shift into this region. |

| C9 | -CH₂C H₃ | 14 - 18 | Terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region. |

| C6 | -C H₃ | 10 - 15 | Methyl carbon attached to the C5 of the pyrazole ring, also found in the upfield aliphatic region. |

Analysis of Substituent Effects

-

Carbaldehyde Group (-CHO): As a powerful electron-withdrawing group, it strongly deshields the attached C4 and, to a lesser extent, the other ring carbons (C3 and C5) through resonance and inductive effects. Its carbonyl carbon (C7) gives rise to the most downfield signal in the spectrum.

-

N-Ethyl Group (-CH₂CH₃): The ethyl group is primarily an electron-donating group. The key diagnostic signals are for the ethyl carbons themselves. The C8 methylene carbon is deshielded by its direct attachment to the nitrogen atom of the pyrazole ring.

-

C5-Methyl Group (-CH₃): This group is weakly electron-donating. It causes a slight shielding effect on the C5 carbon compared to a proton at the same position. Its own carbon signal (C6) appears in the far upfield region.

Advanced Techniques for Unambiguous Assignment

While the analysis above provides a robust prediction, complex molecules often require advanced NMR experiments for definitive structural proof.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of carbon signals.

-

DEPT-90: Shows only CH (methine) carbons.

-

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent. This would confirm the assignments for C3 (CH), C8 (CH₂), and C6/C9 (CH₃).

-

-

2D NMR (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms to their directly attached protons. This would definitively link the C3 signal to the H3 proton, C8 to the methylene protons, etc.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds. This is crucial for assigning quaternary carbons. For instance, the aldehyde proton (H7) would show a correlation to C4, and the methyl protons (H6) would show correlations to C5 and C4.[12]

-

Caption: Logical workflow for complete NMR assignment.

Conclusion

The ¹³C NMR analysis of this compound is a clear demonstration of how fundamental principles of chemical shifts and substituent effects can be applied to elucidate complex molecular structures. A standard proton-decoupled ¹³C experiment provides a wealth of information, which, when combined with advanced techniques like DEPT and 2D correlation spectroscopy, enables a complete and unambiguous assignment of every carbon atom in the molecule. This level of structural verification is paramount in the fields of chemical synthesis and pharmaceutical development, ensuring the identity and purity of novel chemical entities.

References

- Magnetic Resonance in Chemistry. Wiley Online Library. [Link]

- The Journal of Organic Chemistry.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.Canadian Journal of Chemistry, 71(5), 678-687. [Link]

- NMR Spectroscopy Data.

- Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers.

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures.Current Organic Chemistry.

- This compound. PubChem. [Link]

- NMRDB: Predict ¹³C carbon NMR spectra. NMRDB.org. [Link]

Sources

- 1. acs.org [acs.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sc.edu [sc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Infrared Spectrum of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in pharmaceutical and agrochemical synthesis.[1] Given the absence of a publicly available experimental spectrum, this document serves as a predictive and instructional manual. It combines theoretical principles with established spectroscopic data for analogous structures to forecast the compound's vibrational characteristics. Furthermore, it details a robust experimental workflow for researchers to acquire and interpret a high-quality spectrum, ensuring structural verification and purity assessment.

Molecular Structure and Spectroscopic Significance

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key structural features that dictate its IR spectrum are:

-

The pyrazole ring , with its C=C and C=N double bonds.

-

An aromatic carbaldehyde group (-CHO) at position 4.

-

An ethyl substituent (-CH₂CH₃) on one nitrogen atom.

-

A methyl substituent (-CH₃) at position 5.

Infrared spectroscopy is an indispensable tool for confirming the identity of this molecule. It provides direct evidence for the presence of the critical carbonyl (C=O) group and the aldehydic C-H bond, and helps to confirm the overall integrity of the heterocyclic and aliphatic components.

Predicted Vibrational Analysis

The infrared spectrum can be divided into two main areas: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹).[2] The analysis below predicts the key absorption bands expected in the functional group region, which are most diagnostic for structural elucidation.

2.1. C-H Stretching Vibrations (>2700 cm⁻¹)

-

Aromatic C-H Stretch (Pyrazole Ring): A weak to medium absorption is expected in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on an aromatic ring.[3]

-

Aliphatic C-H Stretches (Ethyl & Methyl): Strong absorptions are predicted between 3000 cm⁻¹ and 2850 cm⁻¹.[4][5] These are due to the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.

-

Aldehydic C-H Stretch (Fermi Doublet): This is a highly characteristic signal for aldehydes. Two weak to medium bands are expected.[2][6] One appears near 2850-2800 cm⁻¹ and can be obscured by the stronger aliphatic C-H stretches.[7] A second, more distinct band typically appears near 2750-2700 cm⁻¹.[2][8][9] The presence of this lower wavenumber band is strong evidence for an aldehyde.[7][8] This doublet arises from a Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[6][9]

2.2. Carbonyl (C=O) Stretching Vibration (~1700 cm⁻¹)

-

Conjugated Aldehyde C=O Stretch: The most intense band in the spectrum is expected to be the C=O stretch.[6] For a typical saturated aliphatic aldehyde, this band appears around 1740-1720 cm⁻¹.[8] However, in this molecule, the aldehyde is conjugated with the pyrazole ring. This conjugation delocalizes the pi-electrons, imparting a partial single-bond character to the C=O bond.[10] This weakens the bond, requiring less energy to stretch, and thus lowers the absorption frequency. The C=O stretching band for this compound is therefore predicted to appear in the range of 1710-1685 cm⁻¹ .[7][8][11]

2.3. C=C and C=N Ring Stretching Vibrations (1650-1400 cm⁻¹)

-

The pyrazole ring will exhibit several stretching vibrations due to its C=C and C=N bonds. These typically appear as a series of medium to weak bands in the 1620-1430 cm⁻¹ region.[3] Similar heterocyclic systems show characteristic absorptions around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[2] A strong C-N stretching vibration for a pyrazole ring has also been noted around 1290 cm⁻¹.[12]

A summary of these predicted absorptions is presented in Table 1.

Table 1: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch | Pyrazole Ring (Aromatic) | 3100 - 3000 | Weak to Medium |

| C-H Stretch (Asymmetric & Symmetric) | Ethyl & Methyl (Aliphatic) | 3000 - 2850 | Strong |

| C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | 2850 - 2800 & 2750 - 2700 | Weak to Medium |

| C=O Stretch (Conjugated) | Aldehyde (-CHO) | 1710 - 1685 | Strong, Sharp |

| C=C & C=N Stretches | Pyrazole Ring | 1620 - 1430 | Medium to Weak |

| C-H Bends | Ethyl & Methyl (Aliphatic) | ~1465 (CH₂) & ~1450, 1375 (CH₃) | Medium |

Experimental Workflow for Spectrum Acquisition

To obtain a high-quality FTIR spectrum of a novel compound like this compound, a systematic approach is crucial. The following section outlines two standard, reliable protocols.

3.1. Recommended Technique: Attenuated Total Reflectance (ATR)

ATR-FTIR is the preferred method for most solid and liquid samples due to its simplicity, speed, and minimal sample preparation.[13][14][15][16] The technique involves pressing the sample against a high-refractive-index crystal (commonly diamond or germanium).[13][17] An infrared beam is passed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the absorption spectrum to be measured.[15][17]

Protocol 1: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This is critical to subtract the absorbance of air (CO₂ and H₂O) and any residue on the crystal.

-

Sample Application: Place a small amount of the this compound sample (a few milligrams if solid, a single drop if liquid) directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, intimate contact between the sample and the crystal surface. Consistent pressure is key for reproducibility.[15]

-

Data Acquisition: Collect the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio).

-

-

Cleaning: After measurement, retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal as in step 2.

3.2. Alternative Technique: KBr Pellet Method (for Solid Samples)

This traditional transmission method is useful if an ATR accessory is unavailable. It involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide (KBr).[18]

Protocol 2: KBr Pellet Preparation and Analysis

-

Sample Preparation:

-

Gently grind 1-2 mg of the solid sample into a fine powder using a clean agate mortar and pestle.[18]

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[18] Note: KBr is hygroscopic; minimize its exposure to air to prevent broad water absorption bands in the spectrum.[18]

-

Briefly but thoroughly mix the sample and KBr together.[19][20]

-

-

Pellet Pressing:

-

Pellet Inspection: A high-quality pellet should be thin and transparent or translucent.[19] An opaque or thick pellet will block too much of the IR beam.[18]

-

Data Acquisition:

-

Place the pellet into the spectrometer's sample holder.

-

Record a background spectrum with an empty sample holder.

-

Collect the sample spectrum using similar acquisition parameters as the ATR method.

-

Data Interpretation and Structural Verification Workflow

The following diagram outlines a logical workflow for analyzing the acquired spectrum and verifying the molecular structure.

Caption: Workflow for IR Spectrum Acquisition and Analysis.

Expert Insights:

-

Causality of the C=O Shift: The primary diagnostic feature is the C=O stretch. Its position below 1715 cm⁻¹ is a direct consequence of electronic resonance with the pyrazole ring, a key structural feature. An un-conjugated aldehyde would appear at a higher frequency.[7][8]

-

Trustworthiness of Aldehyde Confirmation: The combination of the strong C=O band and the weaker, but highly characteristic, Fermi doublet C-H stretch around 2720 cm⁻¹ provides a self-validating system for identifying the aldehyde group.[6] It is rare for other functional groups to produce this specific pattern.[2]

-

Potential for Impurities: A crucial step in analysis is to look for unexpected peaks. For instance, aldehydes are susceptible to oxidation into carboxylic acids. The presence of a very broad absorption band from 3300-2500 cm⁻¹, characteristic of an O-H stretch in a carboxylic acid, would indicate sample degradation.

By following the predictive analysis and experimental workflows detailed in this guide, researchers can confidently acquire, interpret, and validate the infrared spectrum of this compound, ensuring the structural integrity of this valuable synthetic intermediate.

References

- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

- Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.

- Wikipedia. (2024). Attenuated total reflection.

- Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Bruker. (n.d.). Attenuated Total Reflectance (ATR).

- Grokipedia. (n.d.). Attenuated total reflectance.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.

- Shimadzu. (n.d.). KBr Pellet Method.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Bruker Optics. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones.

- ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).

- Unknown. (n.d.). The features of IR spectrum.

- University of Colorado Boulder. (n.d.). Table of IR Absorptions.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (2015). Vibrational analysis of some pyrazole derivatives.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 18. shimadzu.com [shimadzu.com]

- 19. pelletpressdiesets.com [pelletpressdiesets.com]

- 20. youtube.com [youtube.com]

- 21. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

An In-depth Technical Guide to the Mass Spectrometry of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Introduction

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development.[1] The pyrazole scaffold is a cornerstone in the synthesis of a wide array of pharmaceutical agents, owing to its diverse biological activities. The specific substitution pattern of an ethyl group at the N1 position, a methyl group at C5, and a carbaldehyde at C4 creates a unique molecular architecture ripe for chemical modification and exploration in drug discovery programs.[1]

Accurate structural elucidation is a critical and non-negotiable step in the development of novel chemical entities. Mass spectrometry stands as a powerful analytical technique for this purpose, providing not only the molecular weight of a compound but also invaluable structural information through the analysis of its fragmentation patterns. This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, detailing experimental protocols and a proposed fragmentation pathway based on established principles of organic mass spectrometry.

Core Principles of Mass Spectrometry for Small Molecule Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. The process involves vaporizing a sample, ionizing the resulting gaseous molecules, separating the ions based on their m/z, and detecting them. For the analysis of a small organic molecule like this compound, Electron Ionization (EI) is a common and highly effective ionization technique.

In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), which is sufficient to eject an electron from the molecule, forming a positively charged molecular ion (M•+).[2] This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, more stable ions and neutral radicals. The pattern of these fragment ions is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust method for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This approach combines the separation power of GC with the detection and identification capabilities of MS.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2. Gas Chromatography (GC) Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this compound.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

This protocol is designed to ensure efficient volatilization and separation of the analyte, leading to a well-defined chromatographic peak that can be subjected to mass analysis.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of characteristic fragment ions that provide insight into its structure.

Molecular Ion: The molecular formula of the compound is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol .[] The EI mass spectrum should show a molecular ion peak (M•+) at m/z 138.

Key Fragmentation Pathways:

The fragmentation of this compound is expected to be driven by the presence of the aldehyde functional group and the substituted pyrazole ring. The following pathways are proposed:

-

Loss of a Hydrogen Radical ([M-1]⁺): Aldehydes are known to readily lose the aldehydic hydrogen atom upon ionization, resulting in a stable acylium ion. This would produce a prominent peak at m/z 137 .[4]

-

Loss of the Aldehyde Group ([M-29]⁺): A characteristic fragmentation for aromatic and heterocyclic aldehydes is the cleavage of the bond between the carbonyl carbon and the ring. This results in the loss of a formyl radical (•CHO) to yield a stable pyrazole cation at m/z 109 .

-

Fragmentation of the N-Ethyl Group:

-

Loss of an Ethyl Radical ([M-29]⁺): Cleavage of the N-C bond of the ethyl group can lead to the loss of an ethyl radical (•C₂H₅), also resulting in a fragment at m/z 109 .

-

Loss of Ethene via McLafferty-type Rearrangement ([M-28]•+): A hydrogen atom from the ethyl group can be transferred to the pyrazole ring, followed by the elimination of a neutral ethene molecule (C₂H₄). This would produce a radical cation at m/z 110 .

-

-

Ring Fragmentation: The pyrazole ring itself can undergo fragmentation. A common fragmentation pattern for pyrazoles involves the loss of HCN.[5] For the fragment at m/z 109, the loss of HCN would lead to a fragment at m/z 82 .

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Predicted Key Fragments:

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 138 | [C₇H₁₀N₂O]•+ | Molecular Ion (M•+) |

| 137 | [C₇H₉N₂O]⁺ | Loss of a hydrogen radical from the aldehyde group |

| 110 | [C₅H₆N₂O]•+ | Loss of ethene via McLafferty-type rearrangement |

| 109 | [C₆H₉N₂]⁺ or [C₅H₅N₂O]⁺ | Loss of a formyl radical or an ethyl radical |

| 82 | [C₅H₈N]⁺ | Loss of HCN from the [M-CHO]⁺ fragment |

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, provides a wealth of structural information. The predicted fragmentation pattern, characterized by the initial loss of a hydrogen radical or a formyl radical, followed by fragmentation of the N-ethyl group and the pyrazole ring, offers a clear and logical pathway for the structural confirmation of this important heterocyclic compound. This in-depth guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a practical protocol to confidently analyze and characterize this and structurally related molecules, ensuring scientific integrity in their research endeavors.

References

- Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Clark, J. (2022, May). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

Sources

The Ascendant Therapeutic Potential of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among these, heterocyclic compounds, particularly those containing the pyrazole scaffold, have consistently emerged as privileged structures in medicinal chemistry. Their inherent chemical versatility and diverse pharmacological profiles make them a fertile ground for the development of new drugs. This technical guide delves into the burgeoning field of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde derivatives, exploring their synthesis, biological activities, and therapeutic promise. As a versatile intermediate, this compound serves as a foundational building block for a new generation of potential anticancer, antimicrobial, and anti-inflammatory agents.[1] This guide will provide an in-depth analysis of the scientific rationale, experimental methodologies, and mechanistic insights that underpin the exploration of these promising compounds.

The Strategic Importance of the this compound Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many clinically approved drugs.[2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for high-affinity binding to a wide range of biological targets. The specific substitution pattern of this compound offers several strategic advantages for drug design:

-

The N-ethyl group: This modification can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.

-

The C5-methyl group: This substituent can influence the steric and electronic environment of the pyrazole ring, contributing to target selectivity.

-

The C4-carbaldehyde group: This reactive aldehyde functionality is the linchpin for synthetic diversification, allowing for the facile introduction of a wide array of pharmacophores through reactions such as condensation to form Schiff bases, chalcones, and thiosemicarbazones.

This strategic combination of features makes this compound an ideal starting point for the construction of compound libraries with diverse biological activities.

Anticancer Activity: Targeting the Pillars of Malignancy

The fight against cancer necessitates the development of novel agents that can selectively target tumor cells while minimizing toxicity to healthy tissues. Pyrazole derivatives have shown considerable promise in this arena, and those derived from this compound are emerging as a compelling subclass.[1] The primary strategy involves the synthesis of chalcones , α,β-unsaturated ketones that have been extensively studied for their cytotoxic effects against various cancer cell lines.[1][3][4][5][6][7][8][9]

Synthesis of Pyrazole-Based Chalcones

The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of the pyrazole-4-carbaldehyde with a substituted acetophenone.

Experimental Protocol: Synthesis of a Representative Pyrazole-Based Chalcone

-

Dissolution: Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

-

Catalysis: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to the solution.

-